molecular formula C14H11FO2 B14345053 Phenyl 3-fluoro-4-methylbenzoate CAS No. 105826-30-0

Phenyl 3-fluoro-4-methylbenzoate

Cat. No.: B14345053
CAS No.: 105826-30-0
M. Wt: 230.23 g/mol
InChI Key: RRIPANAMRRWHLM-UHFFFAOYSA-N
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Description

Phenyl 3-fluoro-4-methylbenzoate is a fluorinated aromatic ester with the molecular formula C₁₃H₁₁FO₂. It consists of a benzoate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring, esterified with a phenyl group. This compound is part of a broader class of fluorinated benzoates, which are valued in pharmaceutical and agrochemical research for their enhanced metabolic stability and bioavailability due to fluorine's electronegativity and lipophilicity .

Properties

CAS No.

105826-30-0

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

phenyl 3-fluoro-4-methylbenzoate

InChI

InChI=1S/C14H11FO2/c1-10-7-8-11(9-13(10)15)14(16)17-12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

RRIPANAMRRWHLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-fluoro-4-methylbenzoate typically involves the esterification of 3-fluoro-4-methylbenzoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed:

    Oxidation: 3-fluoro-4-methylbenzoic acid or 3-fluoro-4-methylbenzaldehyde.

    Reduction: 3-fluoro-4-methylbenzyl alcohol.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

Phenyl 3-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of Phenyl 3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules, enhancing its effectiveness in certain applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenyl 3-fluoro-4-methylbenzoate with structurally related esters, focusing on molecular characteristics, physicochemical properties, and applications:

Compound CAS No. Molecular Formula Molecular Weight Key Properties Applications
This compound Not explicitly provided C₁₃H₁₁FO₂ 218.23 Expected higher lipophilicity due to phenyl ester; stability influenced by steric hindrance. Pharmaceutical intermediate; potential use in drug design for enhanced stability.
Methyl 3-fluoro-4-methylbenzoate 87808-48-8 C₉H₉FO₂ 168.17 Lower molecular weight; higher volatility. Likely soluble in organic solvents. Intermediate for fluorinated agrochemicals or APIs .
Ethyl 3-fluoro-4-methylbenzoate 86239-00-1 C₁₀H₁₁FO₂ 182.19 Moderate steric bulk; hydrolytic stability intermediate between methyl and phenyl esters. Used in organic synthesis; potential precursor for dyes or pharmaceuticals .
tert-Butyl 3-fluoro-4-methylbenzoate 866625-11-8 C₁₂H₁₅FO₂ 210.24 High steric protection of ester group; resistant to hydrolysis. Specialty chemical for controlled-release formulations .

Key Comparisons

Structural and Electronic Effects :

  • Fluorine : The 3-fluoro substituent in all compounds enhances electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions. This group also improves metabolic stability in drug candidates .
  • Ester Groups :

  • Methyl/ethyl esters : Smaller alkyl groups offer lower steric bulk, making these esters more reactive in hydrolysis or transesterification reactions.
  • tert-Butyl ester : Extreme steric protection minimizes hydrolysis, making it suitable for prolonged-release applications .

Physicochemical Properties :

  • Solubility : Methyl and ethyl esters are more soluble in polar aprotic solvents (e.g., acetone, DMSO) compared to phenyl and tert-butyl derivatives.
  • Stability : tert-Butyl esters exhibit superior hydrolytic stability under acidic or basic conditions, whereas phenyl esters balance stability and reactivity .

Synthesis: All compounds are synthesized via esterification of 3-fluoro-4-methylbenzoic acid with the corresponding alcohol (e.g., phenol, methanol, ethanol, tert-butanol) using coupling agents (e.g., DCC, HOBt) or acid catalysis .

Spectroscopic Data :

  • While direct spectral data for this compound is unavailable, analogs exhibit characteristic absorbance in UV-Vis spectra (e.g., λmax ~270–310 nm for fluorinated aromatics). Infrared (IR) spectra typically show C=O stretches near 1720–1740 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

Toxicity and Safety :

  • Ethyl 3-fluoro-4-methylbenzoate is flagged with hazards (H302: harmful if swallowed; H315: skin irritation) . Phenyl esters may share similar risks but require specific toxicological validation.

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